
(1R,2S)-2-methoxycyclohexanol
Overview
Description
(1R,2S)-2-methoxycyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview
- Molecular Formula : C7H14O2
- CAS Number : 134108-68-2
- Structure : The compound features a cyclohexanol backbone with a methoxy group at the 2-position, contributing to its unique stereochemistry.
Biological Properties
Research has indicated various biological activities associated with (1R,2S)-2-methoxycyclohexanol:
-
Anti-inflammatory Effects :
- Studies show that it reduces nitric oxide production in macrophages, suggesting potential in modulating inflammatory responses by inhibiting inducible nitric oxide synthase (iNOS) expression.
-
Cytotoxicity :
- The compound exhibits concentration-dependent cytotoxic effects on various cell lines, highlighting the need for careful dosage in therapeutic applications.
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Enzyme Interaction :
- Identified as a substrate for sulfotransferases, implicating its role in drug metabolism and detoxification processes.
Case Study 1: Anti-inflammatory Effects
A study investigated the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. Results indicated a statistically significant reduction in nitric oxide production at specific concentrations compared to controls treated with LPS alone. The compound also modulated pro-inflammatory cytokines such as IL-1β.
Case Study 2: Enzyme Activity Modulation
Research focused on the biocatalytic properties of this compound revealed its effectiveness as a substrate for novel arylsulfate sulfotransferases. This finding enhances understanding of its role in metabolic pathways and potential implications for drug development.
Industrial Applications
This compound serves as a raw material in various sectors:
- Pharmaceuticals : Due to its chiral nature, it is valuable in asymmetric synthesis and enantioselective reactions critical for developing medications with desired biological activities.
- Agrochemicals : Utilized as an intermediate in the synthesis of agrochemical products.
- Fragrances and Flavors : Employed in the production of fine chemicals that contribute to the fragrance and flavor industry.
Summary Table of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Anti-inflammatory | Reduces nitric oxide production | Inhibition of inducible nitric oxide synthase (iNOS) |
Cytotoxicity | Concentration-dependent | Varies with dosage |
Enzyme interaction | Substrate for sulfotransferases | Modulates metabolic pathways |
Properties
CAS No. |
155320-77-7 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,2S)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
DCQQZLGQRIVCNH-RQJHMYQMSA-N |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1O |
Canonical SMILES |
COC1CCCCC1O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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